![molecular formula C20H24N4O7S B12294846 2H-1-Benzopyran-2-one,7-[3-[4-(2-pyrimidinyl)-1-piperazinyl]propoxy]-](/img/structure/B12294846.png)
2H-1-Benzopyran-2-one,7-[3-[4-(2-pyrimidinyl)-1-piperazinyl]propoxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1-Benzopirano-2-ona, 7-[3-[4-(2-pirimidinil)-1-piperazinil]propoxi]- es un compuesto orgánico complejo que pertenece a la clase de los derivados de benzopirano. Este compuesto se caracteriza por la presencia de una estructura central de benzopirano, que está fusionada con un grupo pirimidinil-piperazinil-propoxi. Los derivados de benzopirano son conocidos por sus diversas actividades biológicas y se han estudiado ampliamente por sus posibles aplicaciones terapéuticas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2H-1-Benzopirano-2-ona, 7-[3-[4-(2-pirimidinil)-1-piperazinil]propoxi]- normalmente implica reacciones orgánicas de varios pasos. El proceso comienza con la preparación del núcleo de benzopirano, seguido de la introducción del grupo pirimidinil-piperazinil-propoxi. Las rutas sintéticas comunes incluyen:
Reacciones de ciclación: Formación del núcleo de benzopirano a través de la ciclación de precursores apropiados.
Sustitución nucleofílica: Introducción del grupo pirimidinil-piperazinil-propoxi a través de reacciones de sustitución nucleofílica.
Reacciones de acoplamiento: Uso de agentes de acoplamiento para unir las diferentes partes del compuesto.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Se pueden emplear técnicas como reactores de flujo continuo y plataformas de síntesis automatizadas para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
2H-1-Benzopirano-2-ona, 7-[3-[4-(2-pirimidinil)-1-piperazinil]propoxi]- sufre diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus formas reducidas.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica o electrófila.
Reactivos y condiciones comunes
Agentes oxidantes: Permanganato de potasio, peróxido de hidrógeno.
Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Reactivos de sustitución: Haluros, agentes alquilantes.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir óxidos, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en el compuesto.
Aplicaciones Científicas De Investigación
2H-1-Benzopirano-2-ona, 7-[3-[4-(2-pirimidinil)-1-piperazinil]propoxi]- tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga por su potencial terapéutico en el tratamiento de diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 2H-1-Benzopirano-2-ona, 7-[3-[4-(2-pirimidinil)-1-piperazinil]propoxi]- implica la interacción con dianas moleculares y vías específicas. El compuesto puede ejercer sus efectos mediante:
Unión a receptores: Interacción con receptores celulares para modular las respuestas biológicas.
Inhibición enzimática: Inhibición de enzimas específicas involucradas en las vías de la enfermedad.
Transducción de señales: Modulación de las vías de transducción de señales para alterar las funciones celulares.
Comparación Con Compuestos Similares
Compuestos similares
1-(4-Fluorofenil)piperazina: Un compuesto con un grupo piperazina similar.
Compuesto F relacionado con la fenilefrina: Contiene un marco estructural similar.
Singularidad
2H-1-Benzopirano-2-ona, 7-[3-[4-(2-pirimidinil)-1-piperazinil]propoxi]- es único debido a su combinación específica de grupos benzopirano y pirimidinil-piperazinil-propoxi, que confieren propiedades biológicas y químicas distintas. Esta singularidad lo convierte en un compuesto valioso para la investigación y posibles aplicaciones terapéuticas.
Propiedades
IUPAC Name |
7-[3-(4-pyrimidin-2-ylpiperazin-1-yl)propoxy]chromen-2-one;sulfuric acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3.H2O4S/c25-19-6-4-16-3-5-17(15-18(16)27-19)26-14-2-9-23-10-12-24(13-11-23)20-21-7-1-8-22-20;1-5(2,3)4/h1,3-8,15H,2,9-14H2;(H2,1,2,3,4) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGJZQALBRCKWHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCOC2=CC3=C(C=C2)C=CC(=O)O3)C4=NC=CC=N4.OS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
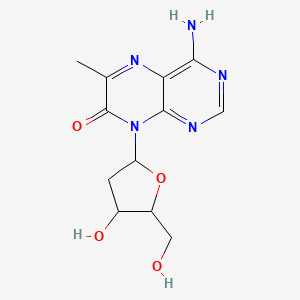

![3,6-bis(5-bromothieno[3,2-b]thiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B12294782.png)
![Methyl (1R,2R,6S,8S,9R)-8-[(4S,5S,6S)-5-ethenyl-4-(2-hydroxyethyl)-6-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy-5,6-dihydro-4H-pyran-3-carbonyl]oxy-2-hydroxy-9-methyl-3-oxabicyclo[4.3.0]non-4-ene-5-carboxylate](/img/structure/B12294786.png)
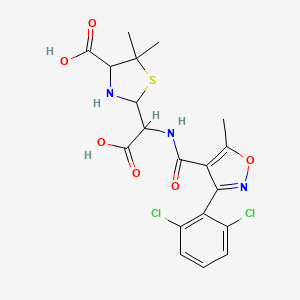
![3-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione](/img/structure/B12294789.png)
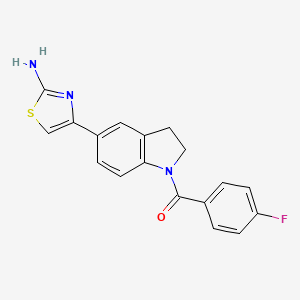
![4-[4,4-bis(4-fluorophenyl)butyl]-3-carbamoyl-N-(2,6-dichlorophenyl)piperazine-1-acetamide dihydrochloride](/img/structure/B12294793.png)
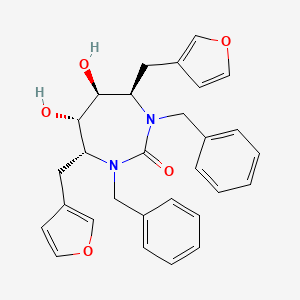
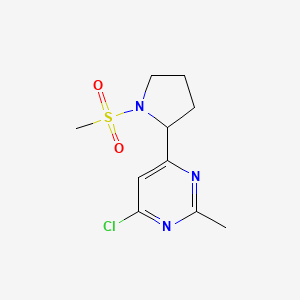

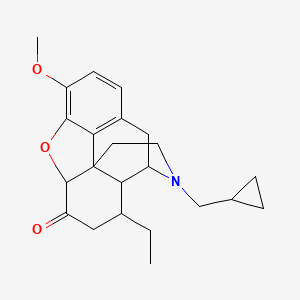
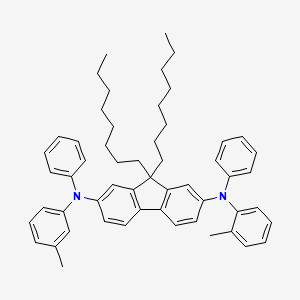
![tris[2-(2-methylpropyl)phenyl] phosphate](/img/structure/B12294840.png)
